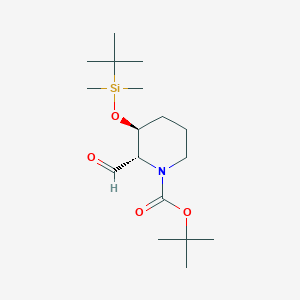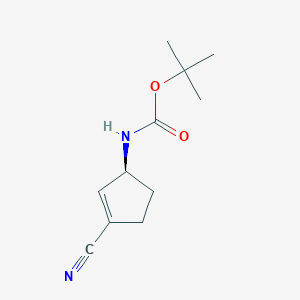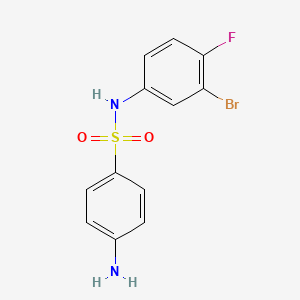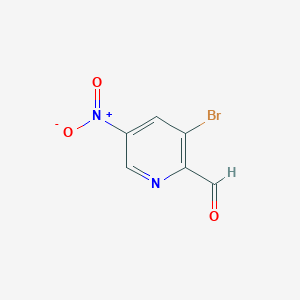
3-Bromo-5-nitropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitropicolinaldehyde: is an organic compound with the molecular formula C6H3BrN2O3 It is a derivative of picolinaldehyde, where the bromine and nitro groups are substituted at the 3rd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropicolinaldehyde typically involves the bromination and nitration of picolinaldehyde. One common method includes the following steps:
Bromination: Picolinaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3rd position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitropicolinaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 3-Bromo-5-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5-nitropicolinic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-nitropicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitropicolinaldehyde and its derivatives depends on the specific application. For instance, in antimicrobial applications, the compound may interact with microbial enzymes or cellular components, leading to inhibition of microbial growth. The nitro group can undergo redox reactions, generating reactive intermediates that disrupt cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit key enzymes involved in microbial metabolism.
Cellular Components: Reactive intermediates generated from the nitro group can damage cellular components such as DNA, proteins, and lipids.
Comparison with Similar Compounds
3-Bromo-5-nitrosalicylaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-Bromo-5-nitropicolinonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
5-Nitropicolinaldehyde: Similar structure but without the bromine atom.
Uniqueness: 3-Bromo-5-nitropicolinaldehyde is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H3BrN2O3 |
|---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
3-bromo-5-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H |
InChI Key |
XNYZQHXHLZNXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


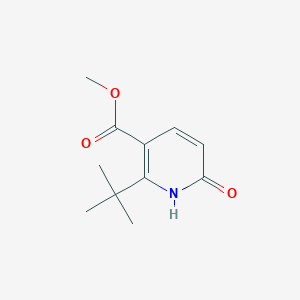

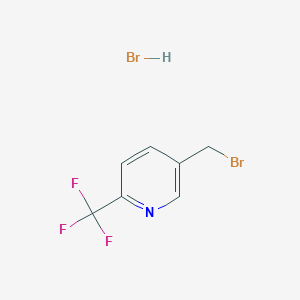
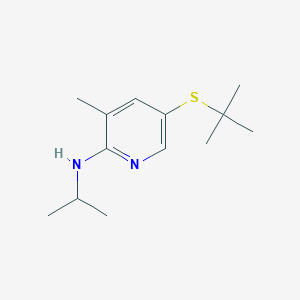
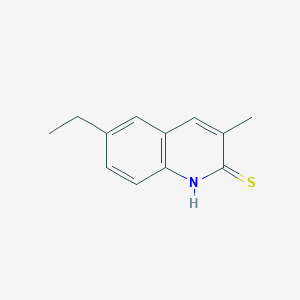
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)
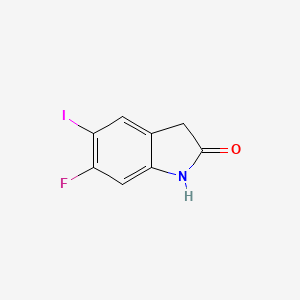
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13000091.png)
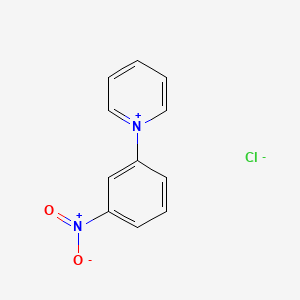
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)

